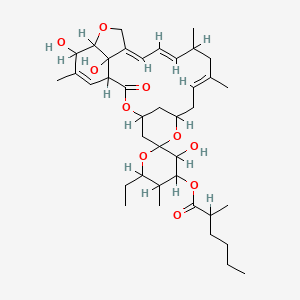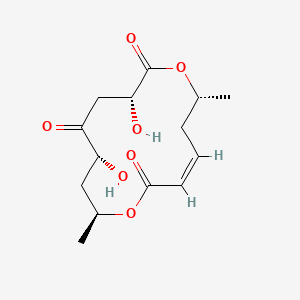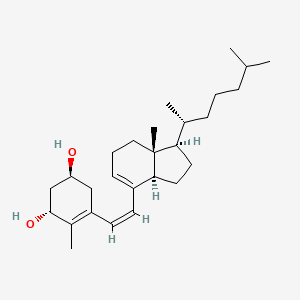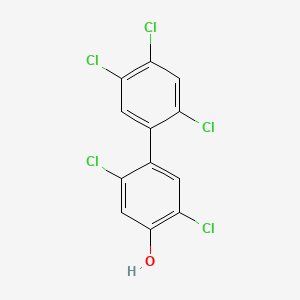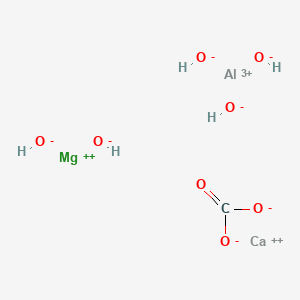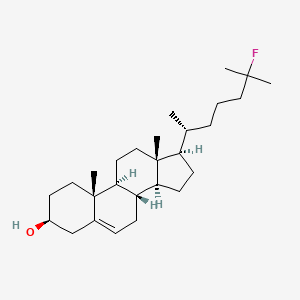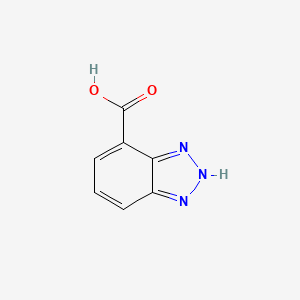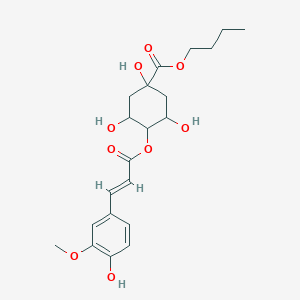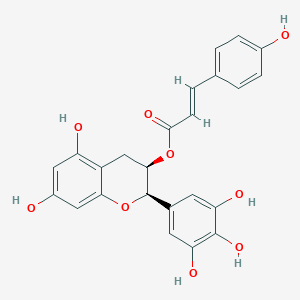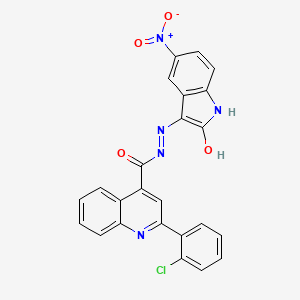
2-(2-chlorophenyl)-N'-(5-nitro-2-oxo-3-indolyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N'-(5-nitro-2-oxo-3-indolyl)-4-quinolinecarbohydrazide is a member of quinolines.
Scientific Research Applications
Spectroscopic Characterization and Theoretical Studies
- The compound and similar molecules have been studied for their spectroscopic characteristics using techniques like FT-IR, NMR, and UV–Vis absorption, and fluorescence emission spectral measurements. These studies are critical for understanding the molecular structure and potential biological applications of the compound (Wazzan, Al-Qurashi & Faidallah, 2016).
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of related quinoline derivatives and their potential antimicrobial activities. This includes exploring the capabilities of these compounds as antibacterial and antifungal agents (Geies, Bakhite & El-Kashef, 1998).
Corrosion Inhibition Properties
- The compound's derivatives have been explored for their potential use as corrosion inhibitors, particularly in applications like steel protection in seawater environments. Theoretical studies using quantum mechanical methods support these applications (Ahmed, 2018).
Photovoltaic Properties and Applications
- Studies on the photovoltaic properties of quinoline derivatives, including their applications in organic–inorganic photodiode fabrication, are significant. This involves investigating the electrical properties and diode parameters of these compounds (Zeyada, El-Nahass & El-Shabaan, 2016).
Fluorescence Technologies and Optical Properties
- Quinoline derivatives have been synthesized and analyzed for their optical properties, including potential applications in fluorescence-based technologies for biomedical purposes. This highlights the compound's relevance in the development of fluorescent probes (Park, Kwon, Lee & Kim, 2015).
Antibacterial and Antioxidant Studies
- The potential antibacterial and antioxidant properties of quinoline derivatives have been investigated, emphasizing their significance in therapeutic applications and drug discovery (Karekal, Biradar & Bennikallu Hire Mathada, 2013).
Dielectric Properties in Thin Films
- The dielectric properties of thin films made from quinoline derivatives have been studied, offering insights into their electrical conduction mechanisms and potential use in electronic materials (Zeyada, El-Taweel, El-Nahass & El-Shabaan, 2016).
properties
Product Name |
2-(2-chlorophenyl)-N'-(5-nitro-2-oxo-3-indolyl)-4-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C24H14ClN5O4 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H14ClN5O4/c25-18-7-3-1-6-15(18)21-12-16(14-5-2-4-8-19(14)26-21)23(31)29-28-22-17-11-13(30(33)34)9-10-20(17)27-24(22)32/h1-12,27,32H |
InChI Key |
LURWMMNYAXSHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



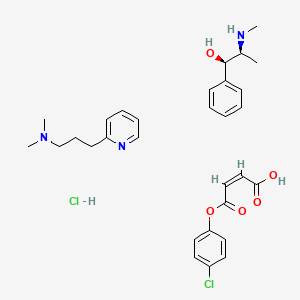
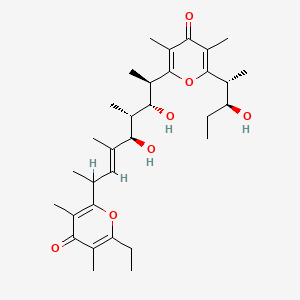

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
